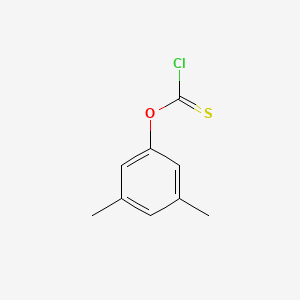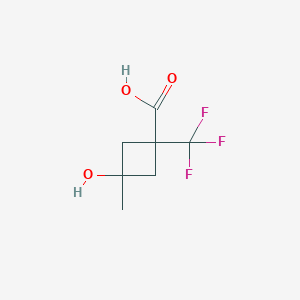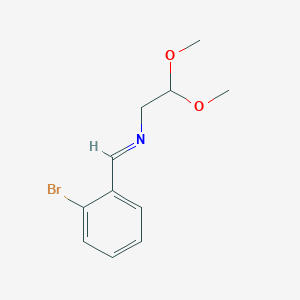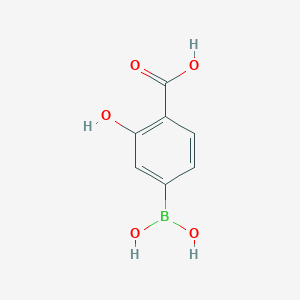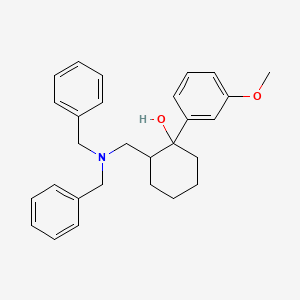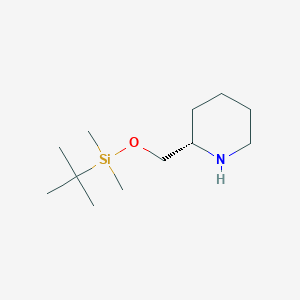![molecular formula C15H13NO4 B12844040 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a methoxycarbonyl group, and a carboxylic acid group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The carboxylation and esterification steps are then carried out to introduce the carboxylic acid and methoxycarbonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
化学反応の分析
Types of Reactions
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the amino form.
科学的研究の応用
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2-Amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
4-Aminobiphenyl: Lacks the methoxycarbonyl and carboxylic acid groups, making it less versatile in certain applications.
Uniqueness
4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of functional groups it possesses
特性
分子式 |
C15H13NO4 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
2-amino-5-(4-methoxycarbonylphenyl)benzoic acid |
InChI |
InChI=1S/C15H13NO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,16H2,1H3,(H,17,18) |
InChIキー |
UUCYHAYDMCZZRE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


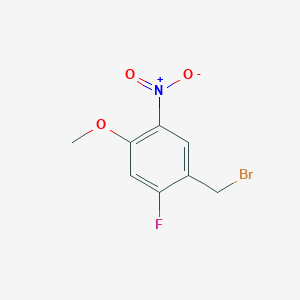

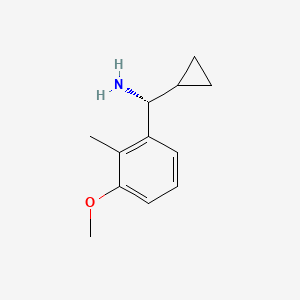
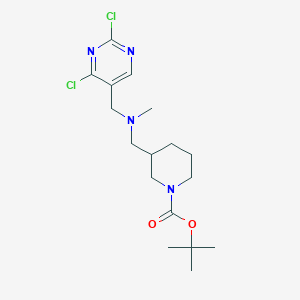
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
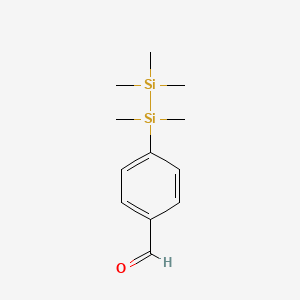
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
